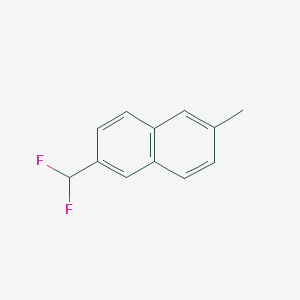

2-(Difluoromethyl)-6-methylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2 |

|---|---|

Molecular Weight |

192.20 g/mol |

IUPAC Name |

2-(difluoromethyl)-6-methylnaphthalene |

InChI |

InChI=1S/C12H10F2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7,12H,1H3 |

InChI Key |

QTYJDNDVTJDDPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl 6 Methylnaphthalene

General Principles of C-CF2H Bond Formation Reactions

The construction of a C-CF2H bond on an aromatic scaffold can be achieved through several distinct mechanistic pathways: electrophilic, nucleophilic, and radical difluoromethylation, as well as through cross-coupling reactions. Each approach utilizes different reagents and reaction conditions, offering a versatile toolkit for the synthetic chemist. rsc.org

Electrophilic Difluoromethylation Strategies

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that serves as a source of an electrophilic "CF2H+" equivalent. While a true "CF2H+" cation is highly unstable, various reagents have been developed to achieve this transformation formally. These reagents typically feature a difluoromethyl group attached to a good leaving group, facilitating the attack by a nucleophilic arene. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the aromatic ring, with electron-donating groups directing the substitution to the ortho and para positions.

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation introduces the CF2H group via the reaction of a nucleophilic difluoromethyl source with an electrophilic carbon atom on the aromatic ring. This typically requires the pre-functionalization of the naphthalene (B1677914) scaffold with an electrophilic group, such as a formyl or keto group. Reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) can act as a source of the difluoromethyl anion equivalent in the presence of a suitable activator. mdpi.com For instance, the reaction of 6-methyl-2-naphthaldehyde (B8781918) with a nucleophilic difluoromethylating agent would yield a difluoromethyl alcohol, which could then be deoxygenated to afford the target compound.

Radical Difluoromethylation Approaches

Radical difluoromethylation involves the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical precursor. rsc.org The regioselectivity of radical addition to substituted naphthalenes can be complex and may depend on the stability of the resulting radical intermediate. The difluoromethyl radical is considered to be nucleophilic in character, which can influence its reactivity towards electron-rich or electron-deficient aromatic systems. nih.gov

Cross-Coupling Methodologies for Aromatic C-CF2H Bond Construction

Transition-metal-catalyzed cross-coupling reactions provide a powerful method for the formation of C-C bonds, including the C-CF2H bond. researchgate.net This approach typically involves the coupling of an organometallic naphthalene derivative (e.g., a boronic acid or ester) with a difluoromethyl-containing coupling partner, or vice versa. For example, a 6-methyl-2-naphthylboronic acid could be coupled with a difluoromethyl halide in the presence of a suitable palladium or copper catalyst. Alternatively, a 2-halo-6-methylnaphthalene could be coupled with a difluoromethyl-containing organometallic reagent.

Strategic Design of Precursors for 2-(Difluoromethyl)-6-methylnaphthalene Synthesis

The successful synthesis of this compound hinges on the ability to control the regioselectivity of the difluoromethylation reaction. This is achieved through the careful design and functionalization of the naphthalene precursor.

Functionalization of Naphthalene Scaffolds for Position-Selective Difluoromethylation

To introduce the difluoromethyl group at the C-2 position of a 6-methylnaphthalene core, several strategies can be envisioned, leveraging the directing effects of pre-installed functional groups.

One plausible route involves the synthesis of 6-methyl-2-naphthoic acid . This precursor can be prepared from 2-methylnaphthalene (B46627) through various oxidation methods. The carboxylic acid group can then be subjected to a decarboxylative difluoromethylation reaction. Recent advances in this area have shown that alkyl carboxylic acids can be converted to their corresponding difluoromethylated products using nickel catalysis. nih.gov

Another strategic precursor is 2-amino-6-methylnaphthalene . The amino group can be converted to a diazonium salt, which can then undergo a Sandmeyer-type difluoromethylation . This reaction involves the in situ formation of a difluoromethyl-copper complex that reacts with the diazonium salt to yield the desired product. nih.gov

Furthermore, the synthesis of 2-halo-6-methylnaphthalene (where halo = Br, I) provides a versatile handle for cross-coupling reactions . For instance, 6-bromo-2-naphthoic acid can be synthesized and subsequently used to prepare various 2-substituted-6-methylnaphthalene derivatives, which can then be subjected to difluoromethylation. chemicalbook.com

Finally, direct C-H functionalization of 2-methylnaphthalene could be a potential, though challenging, route. The regioselectivity of electrophilic or radical attack on 2-methylnaphthalene would need to be carefully controlled to favor substitution at the C-7 position (which corresponds to the C-2 position in the desired product). The methyl group is an ortho-, para-director, but in the case of naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). Therefore, achieving high selectivity for the C-7 position might require the use of directing groups or specific catalytic systems that can override the inherent reactivity of the naphthalene core.

Below is a table summarizing potential precursors and the corresponding difluoromethylation strategies for the synthesis of this compound.

| Precursor | Functional Group at C-2 | Difluoromethylation Strategy | Key Transformation |

| 6-Methyl-2-naphthoic acid | -COOH | Decarboxylative Difluoromethylation | Conversion of carboxylic acid to CF2H |

| 2-Amino-6-methylnaphthalene | -NH2 | Sandmeyer-type Difluoromethylation | Diazotization followed by reaction with a CF2H source |

| 2-Halo-6-methylnaphthalene | -Br, -I | Cross-Coupling Reaction | Pd- or Cu-catalyzed coupling with a difluoromethylating agent |

| 6-Methyl-2-naphthaldehyde | -CHO | Nucleophilic Difluoromethylation | Addition of a CF2H nucleophile followed by deoxygenation |

| 2-Methylnaphthalene | -H | Direct C-H Difluoromethylation | Regioselective radical or electrophilic attack |

Specific Synthetic Routes Applicable to this compound and Related Naphthalene Derivatives

The introduction of the difluoromethyl (CF2H) group is a key step and can be accomplished through various modern synthetic methods. These often involve either the coupling of a pre-functionalized naphthalene with a difluoromethyl source or the direct C-H difluoromethylation of a naphthalene derivative.

Transition metal catalysis provides a powerful toolkit for the formation of C-CF2H bonds. researchgate.net These reactions typically involve the cross-coupling of a halogenated naphthalene, such as a 6-halo-2-methylnaphthalene, with a reagent that can deliver the difluoromethyl moiety.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of difluoromethylated arenes. nih.gov A notable method involves the use of (difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethylating agent. nih.govnorthwestern.eduresearchgate.net This approach has been successfully applied to aryl chlorides and bromides. nih.govnorthwestern.edu The reaction of a 6-halo-2-methylnaphthalene with TMSCF2H in the presence of a suitable palladium catalyst and ligand system can afford this compound. nih.govsci-hub.se The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky electron-rich phosphine (B1218219) ligands often being employed. nih.govnorthwestern.edu

Table 1: Examples of Palladium-Catalyzed Difluoromethylation

| Catalyst System | Difluoromethyl Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(dba)2 / BrettPhos | TMSCF2H | Aryl Chlorides/Bromides | Provides good yields for a variety of difluoromethylated arenes. | nih.gov |

| Pd(PtBu3)2 | TMSCF2H | Aryl Chlorides/Bromides | An alternative effective catalyst system for the coupling reaction. | nih.gov |

| Dual Palladium/Silver Catalyst | TMSCF2H | Aryl Bromides/Iodides | Utilizes cooperative transmetalation from silicon to silver, then to palladium. | cas.cn |

Copper-catalyzed methods have emerged as a valuable alternative for difluoromethylation. researchgate.net These reactions often utilize aryl iodides as the starting material due to their higher reactivity compared to bromides or chlorides. researchgate.net A common approach involves the use of a (difluoromethyl)zinc reagent, which can be generated in situ. researchgate.net The copper catalyst facilitates the transmetalation of the difluoromethyl group from zinc to copper, followed by coupling with the aryl iodide. researchgate.net

Another strategy involves the use of arenediazonium salts, which can be converted to their corresponding difluoromethylated products under copper catalysis. researchgate.net This method can be particularly useful when the corresponding aryl halide is not readily accessible. The reaction likely proceeds through a radical mechanism initiated by the copper catalyst. researchgate.net

Table 2: Copper-Catalyzed Difluoromethylation Approaches

| Catalyst | Difluoromethyl Source | Substrate Type | Mechanism/Key Aspect | Reference |

|---|---|---|---|---|

| CuI | (Difluoromethyl)zinc reagent | Aryl Iodides | Transmetalation from zinc to copper is a key step. | researchgate.net |

| Copper(I) complexes | Arenediazonium salts | Alkyl Iodides | Aryl radicals generated via copper catalysis initiate the cleavage of the C-I bond. | researchgate.netnih.gov |

Nickel catalysis has gained prominence for C-F bond formation, including difluoromethylation. thieme-connect.dersc.org Nickel catalysts can effectively couple aryl chlorides with chlorodifluoromethane (B1668795) (ClCF2H), offering a cost-effective and readily available difluoromethyl source. thieme-connect.de These reactions often proceed under mild conditions and exhibit a broad substrate scope. thieme-connect.de The mechanism is thought to involve a radical pathway. thieme-connect.de Nickel-catalyzed reductive cross-coupling reactions have also been developed for the difluoromethylation of alkenes and in some cases can be applied to aromatic systems. ccspublishing.org.cnchemrxiv.org

Table 3: Overview of Nickel-Catalyzed Difluoromethylation

| Catalyst System | Difluoromethyl Source | Substrate Type | Key Advantages | Reference |

|---|---|---|---|---|

| NiCl2 / Ligand | ClCF2H | (Hetero)Aryl Chlorides | Utilizes an inexpensive difluoromethyl source and proceeds under mild conditions. | thieme-connect.de |

| NiBr2·dme / Ligand | Difluoroacetic Anhydride (DFAA) / Pyridine N-oxide | Alkenes | Applicable for hydrodifluoromethylation through a reductive process. | ccspublishing.org.cn |

Direct C-H difluoromethylation represents a highly atom-economical approach as it circumvents the need for pre-functionalization of the naphthalene ring with a halogen. nih.gov These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then attacks the electron-rich naphthalene ring. researchgate.net

Photoredox catalysis is a powerful tool for generating •CF2H radicals under mild conditions from various precursors, such as sodium difluoromethanesulfinate (HCF2SO2Na). nih.govrsc.org In the presence of a photocatalyst and light, the precursor is oxidized or reduced to generate the difluoromethyl radical, which can then engage in C-H functionalization of naphthalene derivatives. nih.gov This strategy offers a direct route to difluoromethylated naphthalenes, although control of regioselectivity can be a challenge. nih.govrsc.org

Table 4: Radical-Mediated C-H Difluoromethylation

| Methodology | •CF2H Radical Source | Key Features | Reference |

|---|---|---|---|

| Organic Photoredox Catalysis | Sodium difluoromethane (B1196922) sulfonate | Metal-free, uses O2 as a green oxidant, proceeds under mild conditions. | nih.gov |

| Transition-Metal-Free Radical Addition | Sodium difluoromethanesulfinate | Operationally simple, performed at ambient temperature. | rsc.org |

Radical-Mediated C-H Difluoromethylation Strategies on Naphthalene Derivatives

Minisci-Type Radical Chemistry in Naphthalene Systems

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient aromatic and heteroaromatic compounds via a radical-mediated pathway. scispace.comrsc.org In the context of naphthalene systems, this reaction typically involves the generation of a difluoromethyl radical, which then adds to the electron-rich naphthalene ring. rsc.org The archetypal Minisci reaction often employs an oxidant, such as persulfate, and a silver catalyst to generate the radical species from a suitable precursor. scispace.com

While the classical Minisci reaction is most effective on protonated N-heterocycles, its application has been extended to other aromatic systems. For the difluoromethylation of naphthalenes, a difluoromethyl radical precursor is required. One such precursor is difluoroacetic acid, which can undergo decarboxylation to form the •CF2H radical. rsc.org The reaction is typically performed in an acidic medium to protonate the substrate, thereby increasing its electrophilicity and reactivity toward the nucleophilic radical. scispace.com However, the regioselectivity of Minisci-type reactions on substituted naphthalenes can be a challenge, often yielding a mixture of isomers. scispace.com

Recent advancements in Minisci-type reactions have focused on milder and more selective methods for radical generation, including photoredox catalysis, which will be discussed in the following section. princeton.edu

Table 1: Key Features of Minisci-Type Difluoromethylation

| Feature | Description |

|---|---|

| Reaction Type | Radical C-H functionalization |

| Key Intermediates | Difluoromethyl radical (•CF2H) |

| Typical Reagents | Difluoroacetic acid, persulfate, silver catalyst |

| Reaction Conditions | Acidic medium |

| Challenges | Regioselectivity, potential for side reactions |

Photoredox-Catalyzed Difluoromethylation Approaches

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the generation of radical species, including the difluoromethyl radical. rsc.orgnih.gov This approach offers significant advantages over traditional methods, such as avoiding the use of harsh oxidants and high temperatures. nih.gov In the context of naphthalene difluoromethylation, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable difluoromethyl precursor to generate the •CF2H radical. rsc.org

A variety of difluoromethylating agents have been developed for photoredox catalysis, including sodium difluoromethanesulfinate (NaSO2CF2H) and bromodifluoromethane (B75531) (BrCF2H). mdpi.com The choice of photocatalyst is crucial and is often an iridium or ruthenium complex, although organic dyes have also been successfully employed. nih.gov The reaction mechanism typically involves the photocatalyst absorbing light and reaching an excited state. This excited state can then be either oxidized or reduced by a reaction component to initiate the catalytic cycle. For instance, the excited photocatalyst can reduce a difluoromethyl precursor to generate the difluoromethyl radical. This radical then adds to the naphthalene substrate. mdpi.com

The scope of photoredox-catalyzed difluoromethylation is broad, with demonstrated applicability to a wide range of aromatic and heteroaromatic compounds. mdpi.comresearchgate.net The mild reaction conditions tolerate a variety of functional groups, making it a valuable tool for late-stage functionalization in drug discovery. nih.gov

Table 2: Common Reagents in Photoredox-Catalyzed Difluoromethylation

| Reagent Type | Examples | Role |

|---|---|---|

| Photocatalyst | fac-Ir(ppy)3, Ru(bpy)3Cl2, Eosin Y | Absorbs visible light to initiate SET |

| Difluoromethyl Source | NaSO2CF2H, BrCF2CO2R, PPh3(CF2H)2 | Precursor to the •CF2H radical |

| Solvent | MeCN, DMSO | Provides a suitable reaction medium |

| Base (optional) | DIPEA, K2CO3 | Can be used as a sacrificial electron donor or to neutralize acidic byproducts |

Difluorocarbene-Mediated Approaches for Installing the Difluoromethyl Moiety onto Aromatic Systems

Difluorocarbene (:CF2) is a highly reactive intermediate that can be utilized for the synthesis of difluoromethylated compounds. cas.cn While it is a moderately electrophilic species, its reaction with aromatic systems to directly install a difluoromethyl group is not a straightforward C-H insertion. Instead, difluorocarbene is typically used to difluoromethylate heteroatom nucleophiles such as phenols and thiols. cas.cnnih.gov

For the synthesis of compounds like this compound, a strategy involving the difluoromethylation of a precursor containing a hydroxyl or thiol group at the 2-position of 6-methylnaphthalene could be envisioned. The difluorocarbene can be generated from various precursors, including trimethyl(trifluoromethyl)silane (TMSCF3) or sodium chlorodifluoroacetate (ClCF2CO2Na). nih.gov A common method involves the thermal decomposition of these precursors. rsc.org For instance, Ph3P+CF2CO2− can serve as a source of difluorocarbene through decarboxylation. rsc.orgacs.org

The reaction of a phenoxide or thiophenolate with difluorocarbene leads to the formation of a difluoromethyl ether or thioether, respectively. Subsequent cleavage of the ether or thioether linkage to afford the desired difluoromethyl arene would be required, which presents a significant synthetic challenge. A more direct approach would be desirable.

Ring Construction Strategies for Difluoromethylated Naphthalenes via Palladium-Catalyzed Insertion of 1,1-Difluoroallenes

A powerful strategy for the synthesis of difluoromethylated naphthalenes involves the construction of the naphthalene ring itself with the difluoromethyl group already incorporated. One such approach is the palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes. scispace.com This method allows for the simultaneous formation of the aromatic nucleus and the installation of the difluoromethyl group. scispace.com

The general strategy involves an o-bromophenyl-bearing 1,1-difluoroallene as the starting material. In the presence of a palladium catalyst, an intramolecular insertion reaction occurs, leading to the formation of a six-membered carbocycle. scispace.com This cyclization event regioselectively forms a C-C bond at the central carbon of the 1,1-difluoroallene moiety, ultimately yielding a difluoromethylated naphthalene derivative. scispace.com This approach is particularly advantageous as it avoids the direct difluoromethylation of a pre-existing naphthalene ring, which can sometimes suffer from issues of regioselectivity. scispace.com

Table 3: Example of Ring Construction for a Difluoromethylated Naphthalene

| Starting Material | Catalyst | Product |

|---|

Halogen Exchange Reactions for Difluoromethyl Group Formation (e.g., from Dichloromethyl Precursors)

The formation of a difluoromethyl group can be achieved through halogen exchange (HALEX) reactions. While the conversion of a chlorodifluoromethyl group to a trifluoromethyl group is a more commonly cited example in the context of PET imaging with [18F]fluoride, the principle can be applied to the formation of a difluoromethyl group from a dichloromethyl precursor. researchgate.net

This process would involve the selective replacement of one chlorine atom in a dichloromethyl group with a hydrogen atom. However, achieving this selective reduction can be challenging. A more common approach in the broader context of fluorination is the replacement of non-fluorine halogens with fluorine. For instance, a dichloromethyl group could potentially be converted to a difluoromethyl group using a suitable fluorinating agent, though this is less common than deoxyfluorination or building the group from a single carbon source.

A more relevant halogen exchange approach for forming C-F bonds involves the use of nucleophilic fluorinating agents to displace other halogens. For example, the synthesis of 2-[18F]trifluoromethylated indoles has been demonstrated from the corresponding chlorodifluoromethyl precursors via nucleophilic exchange with [18F]fluoride. researchgate.net While this example leads to a trifluoromethyl group, it highlights the principle of halogen exchange on a CF2X moiety. Accessing a difluoromethyl group from a dichloromethyl precursor via a direct and selective single halogen exchange with a hydride source is not a widely reported mainstream method.

Stereoselective Synthetic Approaches for Difluoromethylated Carbocyclic Systems

The introduction of a difluoromethyl group can create a stereocenter, and the development of stereoselective methods for the synthesis of such compounds is of great importance. rsc.org While the target molecule, this compound, does not possess a stereocenter at the difluoromethyl-bearing carbon, the principles of stereoselective synthesis are relevant for more complex carbocyclic systems containing this moiety.

Strategies for the stereoselective synthesis of difluoromethylated compounds often involve the use of chiral auxiliaries, catalysts, or starting materials. rsc.org For example, the enantioselective synthesis of tetrasubstituted stereocenters containing a bromodifluoromethyl group has been achieved through chiral anion phase-transfer catalysis. nih.gov The resulting bromodifluoromethyl group can then be further manipulated, for instance, by reduction to a difluoromethyl group, thereby providing access to enantioenriched difluoromethylated compounds. nih.gov

Another approach involves the stereoselective addition of a difluoromethyl nucleophile to a prochiral electrophile. The development of chiral difluoromethylating reagents or the use of chiral ligands in metal-catalyzed reactions can control the stereochemical outcome. These methodologies are crucial for the synthesis of biologically active molecules where specific stereoisomers are required for desired efficacy. rsc.org

Reaction Mechanisms in Difluoromethylation of Naphthalene Systems

Mechanistic Pathways of Transition Metal-Catalyzed C-CF2H Bond Formation

Transition metals such as palladium, copper, and nickel are pivotal in forging the carbon-difluoromethyl (C–CF2H) bond. These metals operate through distinct catalytic cycles, primarily involving two-electron processes like oxidative addition and reductive elimination, or single-electron transfer events.

Palladium-catalyzed cross-coupling reactions are a cornerstone of C–C bond formation and have been adapted for C–CF2H bond formation. nobelprize.orgrsc.org The mechanism typically follows a Pd(0)/Pd(II) catalytic cycle. nobelprize.org

The cycle commences with the oxidative addition of an aryl halide or triflate, such as a bromo- or iodo-substituted naphthalene (B1677914), to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) intermediate. nobelprize.orglibretexts.org Following oxidative addition, a transmetalation step occurs, where a difluoromethyl group from a suitable reagent (e.g., an organotin, organoboron, or organozinc compound) is transferred to the palladium center, displacing the halide. nobelprize.org The cycle concludes with reductive elimination , where the aryl group (naphthalene) and the difluoromethyl group couple, forming the desired C–CF2H bond and regenerating the active Pd(0) catalyst, which can then enter another cycle. nobelprize.org

An alternative pathway involves a palladium-catalyzed reductive difluorocarbene transfer. In this mechanism, a palladium(0) difluorocarbene complex, [Pd⁰(Ln)]=CF₂, undergoes oxidative addition with an aryl electrophile. This forms a key aryldifluoromethylpalladium intermediate, [ArCF₂Pd(Ln)X], which then reacts with a hydrogen source to yield the difluoromethylated arene. mdpi.com

Table 1: Key Steps in Palladium-Catalyzed Difluoromethylation

| Step | Description | Catalyst State Change |

|---|---|---|

| Oxidative Addition | A halonaphthalene (Ar-X) adds to the Pd(0) center. | Pd(0) → Pd(II) |

| Transmetalation | A "-CF₂H" group is transferred from a reagent to the Pd(II) center. | Pd(II) → Pd(II) |

| Reductive Elimination | The Ar and -CF₂H groups couple, releasing the product (Ar-CF₂H). | Pd(II) → Pd(0) |

Copper and nickel catalysts often operate via single electron transfer (SET) mechanisms, which are particularly effective for generating radical intermediates. iitk.ac.in Unlike the two-electron pathways of palladium, SET involves the transfer of a single electron between the metal center and a substrate. iitk.ac.inrsc.org

In copper-catalyzed systems, a Cu(I) complex can react with a difluoromethyl source to form a [Cu-CF₂H] species. This species can then undergo SET to an electrophile or an aryl halide, generating a carbon-centered radical. rsc.org This radical can then react with the naphthalene system, or alternatively, an aryl radical can be generated on the naphthalene ring, which is then trapped by a copper-difluoromethyl species. The final C–CF2H bond is often formed through a reductive elimination from a higher oxidation state copper intermediate (e.g., Cu(II) or Cu(III)). rsc.org The reaction pathway can be highly dependent on the substrate's electronic properties; electron-rich arenes may favor an SET mechanism, while electron-poor substrates might follow a different path.

Nickel catalysis shares similarities with copper, particularly its ability to access multiple oxidation states (e.g., Ni(I), Ni(III)), which stabilizes open-shell electronic configurations and facilitates single-electron processes. researchgate.net This makes nickel effective in catalyzing reactions that proceed through radical intermediates generated via SET pathways.

Characterization of Radical Intermediates and Propagation Pathways in C-H Difluoromethylation

Direct C–H difluoromethylation offers an atom-economical alternative to cross-coupling reactions by avoiding pre-functionalized substrates. These reactions predominantly proceed through radical mechanisms. researchgate.net

The process is typically initiated by the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, such as sodium difluoromethanesulfonate (CF₂HSO₂Na), under photoredox or chemical initiation conditions. researchgate.net The electrophilic •CF₂H radical then adds to the electron-rich naphthalene ring, forming a radical intermediate. nih.gov The existence of these radical intermediates can be confirmed through various mechanistic studies, including radical clock experiments or direct detection by methods like ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry). researchgate.net

The propagation pathway continues when the resulting radical adduct is oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the final difluoromethylated naphthalene. Oxidants like molecular oxygen are often crucial for completing the catalytic cycle. researchgate.net

Table 2: Radical C-H Difluoromethylation Pathway

| Step | Description |

|---|---|

| Initiation | Generation of •CF₂H radical from a precursor. |

| Propagation | Addition of •CF₂H radical to the naphthalene C=C bond. |

| Formation of a radical intermediate. |

| Termination | Oxidation of the radical intermediate and subsequent deprotonation to form the final product and regenerate the catalyst. |

Detailed Mechanisms of Carbene Insertion and Trapping in Difluoromethylation Reactions

Difluorocarbene (:CF₂), a highly reactive intermediate, provides another pathway for difluoromethylation. As a moderately electrophilic species, it readily reacts with electron-rich nucleophiles. researchgate.net

Difluorocarbene can be generated from various precursors, such as chlorodifluoromethane (B1668795) (ClCF₂H) or difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻), through base-induced elimination or thermal decarboxylation, respectively. researchgate.net Once formed, the singlet-state difluorocarbene can be "trapped" by heteroatom nucleophiles (O, N, S). In the context of naphthalene systems, if a nucleophilic functional group is present on the ring (e.g., a hydroxyl group), :CF₂ can insert into the X–H bond to form a difluoromethoxy (–OCF₂H) group. For direct C–CF₂H bond formation, a nucleophilic site on the naphthalene ring would need to attack the carbene, followed by protonation to yield the difluoromethyl group. nih.gov

Palladium-Catalyzed C-C Bond Formation Mechanisms from Difluoroallenes in Naphthalene Synthesis

The synthesis of substituted naphthalenes via palladium-catalyzed reactions is a well-established field. These reactions often involve cascade or cyclization processes where multiple C-C bonds are formed in a single operation. nih.govunacademy.com For instance, palladium catalysis can be used in the dearomative 1,4-difunctionalization of naphthalenes, where the naphthalene ring acts as a masked conjugated diene. unacademy.combyjus.com Such processes are initiated by steps like Heck insertion to form π-allylpalladium intermediates that are then captured by nucleophiles. byjus.com

However, the specific mechanism for the synthesis of the naphthalene ring system itself starting from difluoroallene precursors is not extensively documented in the reviewed chemical literature. While palladium is known to catalyze complex cyclization cascades involving allenes, the precise pathway for constructing a naphthalene core from difluoroallene building blocks remains a specialized area of research. Generally, such a transformation would likely involve a series of carbopalladation, insertion, and reductive elimination steps to construct the fused bicyclic aromatic system.

Mechanistic Insights into Halogen Exchange Processes (e.g., Cl-to-F Transformation)

The synthesis of the difluoromethyl group itself often relies on the introduction of fluorine atoms into a precursor molecule, frequently through a halogen exchange (HALEX) reaction. The Swarts reaction is a classic example of this process, used to convert alkyl chlorides or bromides into alkyl fluorides. scienceinfo.com

The mechanism of the Swarts reaction is a nucleophilic substitution, typically proceeding via an SN2 pathway. In this reaction, an alkyl polychloride is heated with a metal fluoride, such as antimony trifluoride (SbF₃), often with a catalytic amount of an antimony(V) salt like SbCl₅. scienceinfo.com The metal-fluorine bond is broken, and the fluoride ion acts as a nucleophile, attacking the carbon atom and displacing a chloride or bromide ion. The displaced halogen then bonds with the metal. Heavy metal fluorides like AgF and Hg₂F₂ are particularly effective because the precipitation of the resulting metal chloride (e.g., AgCl) drives the reaction forward. This Cl-to-F exchange is a fundamental step in producing many fluorinated building blocks used in more complex syntheses. scienceinfo.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role/Mention |

|---|---|---|

| 2-(Difluoromethyl)-6-methylnaphthalene | C₁₂H₁₀F₂ | Target Compound |

| Palladium | Pd | Catalyst |

| Copper | Cu | Catalyst |

| Nickel | Ni | Catalyst |

| Sodium difluoromethanesulfonate | CH₂F₂O₂S·Na | •CF₂H Radical Precursor |

| Chlorodifluoromethane | CHClF₂ | Difluorocarbene Precursor |

| Difluoromethylene phosphobetaine | C₁₉H₁₅F₂O₂P | Difluorocarbene Precursor |

| Antimony trifluoride | SbF₃ | Fluorinating Agent (Swarts Reaction) |

| Antimony pentachloride | SbCl₅ | Catalyst (Swarts Reaction) |

| Silver fluoride | AgF | Fluorinating Agent (Swarts Reaction) |

Advanced Spectroscopic Characterization of 2 Difluoromethyl 6 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(Difluoromethyl)-6-methylnaphthalene in solution. Through a combination of one-dimensional (¹H, ¹⁹F, ¹³C) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core, the methyl group protons, and the unique proton of the difluoromethyl group.

The aromatic region typically displays a series of multiplets corresponding to the six protons on the naphthalene skeleton. The proton of the difluoromethyl (-CHF₂) group presents as a key diagnostic signal. It appears as a triplet due to coupling with the two adjacent fluorine atoms (a phenomenon described by the n+1 rule for I=1/2 nuclei, where n=2). The typical coupling constant for this interaction, ²JH-F, is in the range of 56-58 Hz. rsc.org The methyl group protons (-CH₃) appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.9 - 7.4 | m | - | Ar-H |

| ~ 6.85 | t | 56.3 | -CHF₂ |

| ~ 2.51 | s | - | -CH₃ |

Note: Predicted values are based on analysis of the 2-methylnaphthalene (B46627) scaffold and known substituent effects of the difluoromethyl group. 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine nuclei. In the case of this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Consequently, they give rise to a single signal in the ¹⁹F NMR spectrum. This signal appears as a doublet, resulting from the coupling to the single adjacent proton. The magnitude of this two-bond coupling constant (²JF-H) is identical to the ²JH-F observed in the ¹H NMR spectrum. rsc.org The chemical shift of the difluoromethyl group is influenced by the electronic properties of the attached naphthalene ring.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -94 to -100 | d | 56.3 | -CHF₂ |

Note: Chemical shifts are referenced to CFCl₃. 'd' denotes doublet.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum will show ten signals for the aromatic carbons of the naphthalene core, one for the methyl carbon, and one for the difluoromethyl carbon.

A key feature is the signal for the difluoromethyl carbon (-CHF₂). Due to the strong one-bond coupling to the two fluorine atoms (¹JC-F), this carbon signal is split into a triplet with a large coupling constant, typically in the range of 235-245 Hz. This characteristic splitting pattern and chemical shift provide unambiguous evidence for the presence of the -CHF₂ group.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (C-F Coupling) | Coupling Constant (J) Hz | Assignment |

| ~ 136 - 124 | s | - | Ar-C |

| ~ 115.5 | t | ~240 | -CHF₂ |

| ~ 21.5 | s | - | -CH₃ |

Note: 's' denotes singlet, 't' denotes triplet.

While one-dimensional NMR spectra identify the basic components of the molecule, two-dimensional (2D) NMR experiments are essential to piece together the full structural puzzle by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would be used to establish the connectivity between adjacent protons on the naphthalene rings, helping to assign the specific positions of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It would definitively link the proton signal of the methyl group to the methyl carbon signal and the triplet proton signal of the difluoromethyl group to its corresponding triplet carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically two- or three-bond) correlations between carbons and protons. HMBC is crucial for placing the substituents on the naphthalene core. For instance, correlations would be expected from the methyl protons to the C-5, C-6, and C-7 carbons, and from the difluoromethyl proton to the C-1, C-2, and C-3 carbons, confirming the 2- and 6-positions of the substituents.

The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds (C-F···H-X). nih.gov This property is a result of the electron-withdrawing nature of the two fluorine atoms, which increases the acidity of the C-H proton. nih.gov

¹H NMR spectroscopy is a powerful tool to investigate these interactions. The chemical shift of the difluoromethyl proton is highly sensitive to its environment. When the molecule is dissolved in a hydrogen bond-accepting solvent (e.g., DMSO-d₆) compared to a non-interacting solvent (e.g., CDCl₃), the proton signal is expected to shift downfield (to a higher ppm value). This downfield shift (Δδ) is indicative of hydrogen bond formation between the -CHF₂ proton and the solvent molecules. The magnitude of this shift can be used to quantify the hydrogen bond acidity, providing insight into the strength of the interaction. acs.orgacs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. youtube.com These techniques are complementary and offer a characteristic "fingerprint" for this compound.

Aromatic C-H Stretching: Strong bands are expected in the region of 3100-3000 cm⁻¹, corresponding to the C-H stretching vibrations of the naphthalene ring.

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group are expected in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic naphthalene core.

C-F Stretching: The most prominent feature related to the difluoromethyl group is the strong C-F stretching vibrations. These typically appear as intense absorptions in the FT-IR spectrum in the 1150-1000 cm⁻¹ region.

C-H Bending: Various C-H bending vibrations for both the aromatic and methyl groups occur in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted FT-IR / Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1650 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1150 - 1000 | Strong | C-F Stretch (-CHF₂) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₀F₂), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

The theoretical exact mass of the molecular ion [M]⁺• of this compound is calculated to be 192.0751 g/mol . An experimental HRMS measurement yielding a value extremely close to this, typically within a few parts per million (ppm), would provide strong evidence for the C₁₂H₁₀F₂ elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, offering insights into its structural connectivity. The energetically unstable molecular ion breaks apart into smaller, more stable fragment ions. libretexts.orgpressbooks.pub For this compound, fragmentation is expected to occur at the weakest bonds, primarily involving the substituents on the naphthalene core.

Key Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment ion with an m/z of 177.

Loss of a difluoromethyl radical (•CHF₂): Scission of the C-C bond connecting the difluoromethyl group to the naphthalene ring would produce a fragment at m/z 141.

Loss of neutral difluorocarbene (:CF₂): A rearrangement followed by elimination could lead to the loss of difluorocarbene, although this is generally a less common pathway.

The relative abundance of these and other fragment ions helps to piece together the molecular structure. The most stable carbocation formed during fragmentation often corresponds to the most intense signal in the spectrum, known as the base peak. pressbooks.pub

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | C₁₂H₁₀F₂ | 192.0751 | Molecular Ion |

| [M - CH₃]⁺ | C₁₁H₇F₂ | 177.0516 | Loss of methyl radical |

| [M - CHF₂]⁺ | C₁₁H₉ | 141.0704 | Loss of difluoromethyl radical |

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound by mapping electron density to reveal atomic positions, bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule's structure within it. For fluorinated naphthalene derivatives, crystal structure analyses can reveal specific intermolecular interactions, such as π-hole stacking, which are influenced by the presence of electron-withdrawing fluorine atoms. rsc.orgresearchgate.net

The data obtained would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.

Molecular Conformation: The specific spatial orientation of the difluoromethyl and methyl groups relative to the planar naphthalene ring system. This includes the rotational conformation around the C-C single bonds connecting the substituents to the ring.

Intermolecular Interactions: Details of how molecules pack together in the crystal, including potential C-H···F hydrogen bonds or π-π stacking interactions between naphthalene rings.

While specific experimental data for this compound is not available, analysis of related structures like 2,6-di-tert-amylnaphthalene has been successfully performed, confirming its molecular structure and providing a precedent for crystallographic studies on substituted naphthalenes. researchgate.net

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | Integer value |

| Calculated Density (ρ) | g/cm³ |

Electronic Absorption Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for characterizing compounds with chromophores, which are parts of a molecule that absorb light, such as the aromatic naphthalene ring system. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* electronic transitions within the naphthalene core.

The spectrum of naphthalene and its derivatives typically displays two main absorption bands, designated as the ¹Lₐ and ¹Lₙ bands. researchgate.net The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are sensitive to the type and position of substituents on the aromatic ring. mdpi.comresearchgate.net The introduction of methyl and difluoromethyl groups is expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene. Studies on other substituted naphthalenes show that alkyl groups can cause a slight bathochromic (red) shift of the absorption maxima. aanda.orgaanda.org The electron-withdrawing nature of the difluoromethyl group might also influence the electronic transitions.

Based on data for related compounds like 2-methylnaphthalene, which exhibits absorption maxima around 224 nm, 274 nm, and 319 nm, similar absorption features would be expected for this compound, though the exact wavelengths may differ due to the electronic influence of the fluorine atoms. nih.gov

| Transition | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| ¹Lₐ | ~220-230 | High-intensity band |

| ¹Lₙ | ~270-290 | Medium-intensity band with fine structure |

| (Forbidden transitions) | ~310-330 | Low-intensity band with fine structure |

Computational and Theoretical Studies of 2 Difluoromethyl 6 Methylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of 2-(Difluoromethyl)-6-methylnaphthalene. While specific DFT studies on this exact molecule are not widely available in public literature, the principles can be inferred from studies on related naphthalene (B1677914) derivatives. ssrn.comresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict key geometric parameters. researchgate.net For this compound, these calculations would reveal bond lengths, bond angles, and dihedral angles. The naphthalene core is expected to be largely planar, with the methyl and difluoromethyl groups introducing slight distortions.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. ssrn.com The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The introduction of the electron-withdrawing difluoromethyl group and the electron-donating methyl group at positions 2 and 6, respectively, is anticipated to modulate the electronic properties of the naphthalene ring.

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations (Note: The following data is illustrative and based on typical results for similar aromatic compounds, as specific experimental or computational values for this molecule are not readily available in the cited literature.)

| Property | Predicted Value |

| Dipole Moment | ~2.5 D |

| HOMO Energy | ~-6.8 eV |

| LUMO Energy | ~-1.2 eV |

| HOMO-LUMO Gap | ~5.6 eV |

| Polarizability | ~20 ų |

Conformational Analysis and Energy Landscape Exploration

The conformational analysis of this compound focuses on the rotation around the single bonds connecting the difluoromethyl and methyl groups to the naphthalene ring. The exploration of the molecule's energy landscape helps identify the most stable conformations (global minima) and any other low-energy conformers. nih.gov

The rotation of the methyl group is generally associated with a low energy barrier. In contrast, the rotation of the larger difluoromethyl group is expected to have a more significant impact on the molecule's energy due to potential steric interactions with the adjacent hydrogen atom on the naphthalene ring. The energy landscape can be mapped by systematically rotating the dihedral angles of these substituent groups and calculating the corresponding single-point energies. nih.gov This process reveals the rotational barriers and the relative energies of different conformers.

Analysis of Noncovalent Interactions within this compound and its Assemblies

Noncovalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of this compound. frontiersin.org

Characterization of C-H···F Hydrogen Bonding Interactions

The presence of the difluoromethyl group introduces the possibility of weak C-H···F hydrogen bonds. rsc.org These interactions can occur intramolecularly, between the fluorine atoms and nearby C-H bonds on the naphthalene ring, or intermolecularly in condensed phases. The geometric preference for these interactions tends towards linearity, although they are generally weaker than conventional hydrogen bonds. rsc.org Computational methods can identify and characterize these bonds by analyzing interatomic distances, angles, and electron density distributions.

Investigation of Fluorine-Aromatic Ring Interactions

Fluorine atoms can engage in interactions with aromatic rings, which can be either attractive or repulsive depending on the specific geometry and electronic environment. rsc.orgcapes.gov.brresearchgate.net In the context of this compound assemblies, a fluorine atom of one molecule could interact with the π-system of the naphthalene ring of a neighboring molecule. These interactions, driven by electrostatic and dispersion forces, can significantly influence the crystal packing and solid-state properties of the compound. rsc.orgnih.gov

Reaction Pathway Modeling and Transition State Characterization for Relevant Chemical Transformations

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the methyl group or nucleophilic substitution at the difluoromethyl carbon can be studied. researchgate.net

By modeling the reaction pathway, researchers can identify transition states, which are the energy maxima along the reaction coordinate. nih.gov Characterizing the geometry and energy of these transition states is essential for calculating reaction rates and understanding the reaction mechanism. For example, in the atmospheric oxidation initiated by a hydroxyl radical, computational studies can predict the most likely sites of attack and the subsequent reaction steps. researchgate.net

In Silico Prediction and Validation of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov

For this compound, time-dependent density functional theory (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. ssrn.com Similarly, the vibrational frequencies for IR and Raman spectroscopy can be computed by performing a frequency analysis on the optimized molecular geometry. The predicted spectra can aid in the interpretation of experimental results and the structural characterization of the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on typical computational outputs for similar aromatic compounds.)

| Spectroscopic Technique | Predicted Feature |

| UV-Vis | λmax ≈ 280 nm, 320 nm |

| IR | C-H stretch (aromatic): ~3100-3000 cm⁻¹; C-H stretch (aliphatic): ~2950-2850 cm⁻¹; C-F stretch: ~1100-1000 cm⁻¹ |

| ¹³C NMR | Aromatic carbons: ~120-140 ppm; Methyl carbon: ~20 ppm; Difluoromethyl carbon: ~115 ppm (triplet due to C-F coupling) |

| ¹⁹F NMR | ~-90 to -110 ppm (relative to CFCl₃) |

Chemical Reactivity and Transformations of 2 Difluoromethyl 6 Methylnaphthalene

Reactivity Profile of the Difluoromethyl Group within the Naphthalene (B1677914) Framework

The difluoromethyl (CF₂H) group is a unique substituent that significantly influences the electronic properties of the naphthalene ring. It is generally considered to be strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This inductive effect deactivates the aromatic system towards electrophilic attack.

One of the key characteristics of the CF₂H group is the acidity of its hydrogen atom. The two fluorine atoms polarize the C-H bond, making the proton susceptible to deprotonation by a strong base. This allows the difluoromethyl group to act as a masked nucleophile. acs.orgcornell.edu The resulting carbanion can then react with various electrophiles, enabling the construction of new carbon-carbon bonds at the difluorobenzylic position. acs.org

The stability of the difluoromethyl group is a notable feature. The C-F bond is one of the strongest in organic chemistry, rendering the group highly resistant to metabolic oxidation and chemical degradation under many conditions. rsc.orgacs.org This stability is advantageous in synthetic sequences where the group needs to remain intact during transformations elsewhere in the molecule.

Table 1: Physicochemical Properties of the Difluoromethyl Group

| Property | Description | Implication for Reactivity |

| Electronic Effect | Strongly electron-withdrawing (inductive) | Deactivates the naphthalene ring towards electrophilic substitution. |

| Acidity | The C-H bond is acidic and can be deprotonated. | Allows for nucleophilic reactions at the difluoromethyl carbon. acs.org |

| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor. alfa-chemistry.comrsc.orgresearchgate.net | Influences intermolecular interactions and solubility. |

| Stability | High metabolic and chemical stability. rsc.orgacs.org | Robust under various reaction conditions. |

Transformations of the Naphthalene Core in the Presence of the Difluoromethyl Substituent

The naphthalene core of 2-(difluoromethyl)-6-methylnaphthalene is susceptible to various transformations, with the regioselectivity being influenced by the directing effects of the two substituents. The methyl group at the 6-position is an ortho-, para-directing activator, while the difluoromethyl group at the 2-position is a meta-directing deactivator.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the positions of attack are determined by the combined electronic effects of the methyl and difluoromethyl groups. Naphthalene itself is more reactive than benzene, with a preference for substitution at the α-positions (1, 4, 5, 8). stackexchange.comwordpress.comlibretexts.org In 2,6-disubstituted naphthalenes, the outcome of electrophilic substitution can be complex.

For this compound, the activating effect of the methyl group will direct incoming electrophiles to the positions ortho and para to it (positions 5 and 7). The deactivating difluoromethyl group will direct incoming electrophiles to the positions meta to it (positions 4, 5, and 7). The overlapping directing effects suggest that positions 5 and 7 are the most likely sites for electrophilic attack.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of 6-Methyl Group (Activating) | Influence of 2-Difluoromethyl Group (Deactivating) | Predicted Outcome |

| 1 | - | Ortho (deactivated) | Unlikely |

| 3 | Ortho (activated) | Ortho (deactivated) | Possible, but sterically hindered |

| 4 | - | Meta (deactivated) | Possible |

| 5 | Para (activated) | Meta (deactivated) | Favored |

| 7 | Ortho (activated) | Meta (deactivated) | Favored |

| 8 | - | - | Unlikely |

This table is based on established principles of electrophilic aromatic substitution.

Hydrogenation:

The naphthalene core can be partially or fully hydrogenated. Asymmetric hydrogenation of 2,6-disubstituted naphthyridines (a related heterocyclic system) has been demonstrated, suggesting that selective hydrogenation of one of the rings in this compound is feasible. nih.gov The conditions for such reactions would need to be carefully controlled to avoid affecting the difluoromethyl group.

Selective Functionalization and Derivatization Strategies for this compound

Selective functionalization of this compound can be achieved by targeting either the naphthalene core, the methyl group, or the difluoromethyl group.

Functionalization of the Naphthalene Core:

Halogenation: Bromination of naphthalene and its derivatives is a common transformation. cardiff.ac.ukresearchgate.netresearchgate.netacs.org Selective bromination of 2,6-disubstituted naphthalenes can be achieved, and for this compound, electrophilic bromination would be expected to occur at the 5 or 7 positions.

C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. researchgate.netrsc.orgresearchgate.netrsc.org These methods often employ transition metal catalysts and directing groups to achieve high regioselectivity. For this compound, C-H activation strategies could potentially be employed to introduce functional groups at specific positions on the naphthalene ring, although specific examples for this substrate are not readily available in the literature.

Functionalization of the Methyl Group:

The methyl group can be a handle for further derivatization. For instance, radical bromination using N-bromosuccinimide (NBS) could selectively introduce a bromine atom at the benzylic position, forming 2-(difluoromethyl)-6-(bromomethyl)naphthalene. This intermediate could then be used in a variety of nucleophilic substitution reactions.

Functionalization via the Difluoromethyl Group:

As mentioned previously, the acidic proton of the difluoromethyl group can be removed to generate a nucleophile. acs.orgcornell.edu This allows for the introduction of a wide range of substituents at the difluoromethyl carbon, providing a powerful tool for derivatization.

The Difluoromethyl Group as a Strategic Protecting Group in Synthetic Sequences

While not its most common application, the high stability of the difluoromethyl group suggests its potential use as a protecting group in certain synthetic contexts. rsc.orgacs.org A protecting group must be stable to a range of reaction conditions and be removable when desired. The robustness of the C-F bonds makes the difluoromethyl group resistant to many reagents.

The removal of a difluoromethyl group is challenging and not a standard transformation, which limits its utility as a readily cleavable protecting group. However, in scenarios where a highly stable, electron-withdrawing group is needed to direct reactions on other parts of the molecule and is intended to remain in the final product, the difluoromethyl group can be considered to serve a "protecting" or "directing" function for specific synthetic outcomes. Its primary role, however, remains as a functional group that imparts specific electronic and biological properties to the molecule. alfa-chemistry.comrsc.orgresearchgate.net

Conclusion and Future Research Directions

Synthesis of 2-(Difluoromethyl)-6-methylnaphthalene: Achievements and Unresolved Challenges

A key precursor for this proposed synthesis is 6-methyl-2-naphthaldehyde (B8781918), a compound that is commercially available. chiralen.comnih.gov The conversion of an aldehyde to a difluoromethyl group is a common transformation in fluoroorganic chemistry. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this purpose. cas.cn

The proposed synthetic pathway would involve the direct treatment of 6-methyl-2-naphthaldehyde with a suitable deoxyfluorinating agent. The reaction would proceed via the replacement of the carbonyl oxygen with two fluorine atoms to yield the desired this compound.

Proposed Synthesis of this compound:

A plausible synthetic route to this compound from 6-methyl-2-naphthaldehyde.

An unresolved challenge in this area is the lack of a reported synthesis, which means that optimal reaction conditions, yields, and potential side products are yet to be determined experimentally for this specific compound. Further research would be necessary to establish an efficient and scalable synthetic protocol.

Advancements in Spectroscopic Characterization and Computational Modeling of Difluoromethylated Naphthalenes

The characterization of this compound would rely on a combination of spectroscopic techniques and computational modeling. While experimental data for this exact molecule is not published, we can predict its spectroscopic features based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be the primary tools for structural elucidation.

¹H NMR: The proton of the difluoromethyl group would appear as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons and the methyl protons would exhibit chemical shifts and coupling patterns characteristic of a 2,6-disubstituted naphthalene (B1677914) ring system.

¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet, resulting from the coupling of the two equivalent fluorine atoms with the proton of the difluoromethyl group. The chemical shift would be in the typical range for aryl-CHF₂ compounds. wikipedia.org

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): IR spectroscopy would reveal characteristic C-H stretching frequencies for the aromatic and methyl groups, as well as C-F stretching vibrations associated with the difluoromethyl group. pressbooks.publibretexts.org Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which would likely involve the loss of fluorine or the difluoromethyl group. libretexts.orgnih.gov

Computational Modeling: Computational studies, likely employing Density Functional Theory (DFT), could provide valuable insights into the molecular geometry, electronic structure, and spectroscopic properties of this compound. Such calculations have been successfully applied to other naphthalene derivatives to predict NMR chemical shifts, vibrational frequencies, and electronic transitions. researchgate.netmdpi.com These theoretical predictions would be instrumental in interpreting experimental spectra and understanding the impact of the difluoromethyl and methyl groups on the naphthalene core.

| Technique | Predicted Observation for this compound | Basis for Prediction |

|---|---|---|

| ¹H NMR | Triplet for the CHF₂ proton | Known coupling patterns in difluoromethylarenes |

| ¹³C NMR | Triplet for the CHF₂ carbon | One-bond C-F coupling |

| ¹⁹F NMR | Doublet for the CHF₂ fluorine atoms | H-F coupling |

| IR Spectroscopy | Characteristic C-F stretching bands | General data for fluoroorganic compounds |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern showing loss of F or CHF₂ | Typical fragmentation of fluorinated aromatics |

Emerging Avenues for Further Chemical Transformations and Applications of this compound

The presence of the difluoromethyl and methyl groups on the naphthalene scaffold opens up various possibilities for further chemical modifications and potential applications.

The methyl group at the 6-position could undergo oxidation to a carboxylic acid, which could then be converted to a variety of other functional groups such as esters, amides, or acid chlorides. This would allow for the synthesis of a library of derivatives with potentially interesting biological or material properties. The difluoromethyl group is generally stable, but the benzylic-like C-H bond could potentially be a site for radical reactions under specific conditions.

Given that 2,6-disubstituted naphthalenes, such as 2,6-dimethylnaphthalene, are precursors to high-performance polymers like polyethylene (B3416737) naphthalate (PEN), it is conceivable that this compound could be explored as a monomer for novel fluorinated polyesters. nacatsoc.org The incorporation of the difluoromethyl group could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and optical properties.

Broader Implications for Fluoroorganic Chemistry and Materials Science

The study of this compound, and difluoromethylated naphthalenes in general, has broader implications for both fluoroorganic chemistry and materials science.

In fluoroorganic chemistry, the development of efficient and selective methods for the introduction of the difluoromethyl group onto polycyclic aromatic hydrocarbons remains an active area of research. Understanding the synthesis and reactivity of model compounds like this compound can contribute to the development of new synthetic methodologies.

In materials science, the incorporation of fluorine into organic materials is a well-established strategy for tuning their electronic and physical properties. Fluorinated polycyclic aromatic hydrocarbons are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique properties of the difluoromethyl group could be harnessed to design new materials with tailored characteristics.

Q & A

Q. Table 1. Key Inclusion Criteria for Mechanistic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.